2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Description

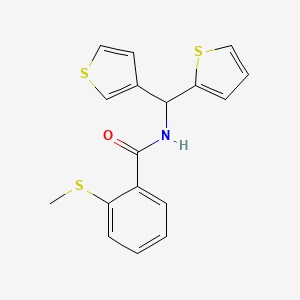

2-(Methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a benzamide derivative featuring a methylthio (-SMe) group at the 2-position of the benzamide core and a unique N-substituent comprising both thiophen-2-yl and thiophen-3-yl moieties.

Properties

IUPAC Name |

2-methylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS3/c1-20-14-6-3-2-5-13(14)17(19)18-16(12-8-10-21-11-12)15-7-4-9-22-15/h2-11,16H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKOITRNIBOYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.

Introduction of Thiophene Rings: Thiophene rings can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Addition of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent like methylthiolate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene rings or the benzamide core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the benzamide core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives, modified benzamide core.

Substitution: Halogenated thiophene derivatives, substituted benzamides.

Scientific Research Applications

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene rings and the methylthio group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 340.5 g/mol. The compound features a benzamide core modified with methylthio and thiophenyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2OS2 |

| Molecular Weight | 340.5 g/mol |

| Structure | [Insert Structure Image] |

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds exhibit antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 8 mm to 10 mm in various strains such as E. coli and Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial capabilities due to structural similarities.

Anticancer Activity

Compounds containing thiophene and benzamide moieties have been investigated for their anticancer potential. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways and induction of apoptosis . The specific interaction of this compound with cancer cell lines remains to be thoroughly explored.

The proposed mechanism of action for compounds like this compound involves binding to specific enzymes or receptors, thereby modulating their activity. For example, the presence of electronegative sulfur and nitrogen atoms in the structure may enable the compound to interact with biological targets effectively .

Case Studies

- Antibacterial Study : In a study examining the antibacterial effects of related thiourea derivatives, compounds showed varying degrees of effectiveness against bacterial strains, indicating potential for further development as antibacterial agents .

- Anticancer Research : A study on triazepine derivatives highlighted their anticancer properties against human tumor cell lines, suggesting that similar structural features in benzamide derivatives could yield promising results in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.